3-Amino-2-(o-tolyl)quinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-amino-2-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14-17-13-9-5-4-8-12(13)15(19)18(14)16/h2-9H,16H2,1H3 |
InChI Key |
KJHDELWMCVPGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Amino 2 O Tolyl Quinazolin 4 3h One and Its Analogues
Established Synthetic Pathways for Quinazolin-4(3H)-ones
The construction of the quinazolin-4(3H)-one scaffold can be achieved through several reliable synthetic strategies. These methods primarily differ in their choice of starting materials and the sequence of bond-forming reactions, with modern adaptations focusing on improving reaction conditions and yields.
Cyclization Reactions Utilizing Anthranilic Acid and its Derivatives
The most fundamental and historically significant approach to quinazolin-4(3H)-one synthesis begins with anthranilic acid or its derivatives. tandfonline.com One of the earliest methods is the Niementowski reaction, which involves the thermal condensation of anthranilic acid with amides, such as formamide, to form the quinazolinone ring. tandfonline.com
More versatile one-pot, three-component reactions have also been developed. These methods often involve the reaction of anthranilic acid, an orthoester (like trimethyl orthoformate), and a primary amine in a suitable solvent. tandfonline.com This approach allows for the direct introduction of substituents at the N-3 position of the quinazolinone core in a single step.
Approaches Involving Benzoxazinones as Key Intermediates
A highly prevalent and adaptable two-step method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones proceeds through a 4H-3,1-benzoxazin-4-one intermediate. ijprajournal.com This strategy offers a controlled, stepwise construction of the final heterocyclic system.
The first step involves the acylation of anthranilic acid with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640). For instance, the reaction of anthranilic acid with benzoyl chloride in the presence of a base like pyridine (B92270) yields 2-phenyl-4H-3,1-benzoxazin-4-one. ijprajournal.comuomosul.edu.iq This reaction proceeds via N-acylation, followed by a dehydrative cyclization to form the benzoxazinone (B8607429) ring. uin-malang.ac.id
In the second step, the benzoxazinone intermediate is treated with a nitrogen nucleophile. Reaction with various primary amines leads to the corresponding 3-substituted quinazolin-4(3H)-ones. scholarsresearchlibrary.com To synthesize 3-amino derivatives, hydrazine (B178648) hydrate (B1144303) is used as the nitrogen source. uomosul.edu.iq The mechanism involves a nucleophilic attack by hydrazine at the carbonyl carbon of the benzoxazinone, leading to ring opening, followed by an intramolecular cyclization and dehydration to furnish the stable 3-amino-quinazolin-4(3H)-one ring system. uomosul.edu.iquin-malang.ac.id
Microwave-Assisted Synthetic Protocols for Quinazolinone Core Formation
To address the often lengthy reaction times and high temperatures required by conventional heating methods, microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of the quinazolinone core. scholarsresearchlibrary.com Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields. uin-malang.ac.ideurekaselect.com
This technique has been successfully applied to both the formation of the benzoxazinone intermediate and its subsequent conversion to the quinazolinone. mdpi.comresearchgate.net For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, an analogue of the target compound, was achieved in just 5 minutes with an 87% yield using microwave irradiation, whereas the same reaction under conventional reflux conditions required 10 hours and yielded only 79%. uin-malang.ac.id This highlights the significant efficiency gains offered by this technology.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
|---|---|---|
| Reaction Time | 10 hours | 5 minutes |
| Power/Temperature | 115°C | 800 W |
| Yield | 79% | 87% |
Green Chemistry Approaches in Quinazolinone Synthesis
In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign synthetic methods for quinazolinones. These "green" approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Microwave-assisted synthesis is itself considered a green technique due to its energy efficiency. mdpi.com Further advancements include the use of alternative and eco-friendly reaction media. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed as recyclable and non-volatile solvents for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone intermediates. tandfonline.com Other protocols have utilized water as a clean solvent or have been performed under solvent-free conditions, further reducing the environmental impact. researchgate.net
| Green Approach | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Anthranilic acid, orthoester, amine in ethanol (B145695) | Rapid reaction (30 min), high efficiency | tandfonline.com |
| Deep Eutectic Solvents (DES) | Benzoxazinone, amine in Choline chloride:urea | Recyclable solvent, mild conditions (80°C) | tandfonline.com |
| Magnetic Nanocatalyst | Three-component reaction under solvent-free conditions | Easy catalyst separation and recyclability | nih.gov |
Targeted Synthesis of 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one
The synthesis of the specific compound this compound is most effectively achieved using the two-step pathway involving a benzoxazinone intermediate, a method that allows for precise installation of the desired substituents at the 2- and 3-positions.
Precursor Synthesis and Reaction Optimization
The synthetic route commences with readily available starting materials and proceeds through a logical sequence of acylation, cyclization, and aminolysis reactions.
Step 1: Synthesis of 2-(o-tolyl)-4H-3,1-benzoxazin-4-one
The precursor, 2-(o-tolyl)-4H-3,1-benzoxazin-4-one, is prepared by reacting anthranilic acid with o-toluoyl chloride. uin-malang.ac.id The reaction is typically carried out in a basic solvent such as pyridine, which acts as both a solvent and an acid scavenger. The amino group of anthranilic acid performs a nucleophilic attack on the carbonyl carbon of o-toluoyl chloride in an N-acylation reaction. Subsequent heating or treatment with a dehydrating agent like acetic anhydride promotes an intramolecular cyclization, eliminating a molecule of water to form the stable benzoxazinone ring. ijprajournal.comnih.gov
Step 2: Synthesis of this compound
The final product is obtained by reacting the 2-(o-tolyl)-4H-3,1-benzoxazin-4-one intermediate with hydrazine hydrate. uin-malang.ac.idnih.gov This reaction is generally performed in a solvent like ethanol or pyridine. The reaction mechanism involves the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ester carbonyl of the benzoxazinone, causing the ring to open. The resulting intermediate then undergoes a spontaneous intramolecular cyclization, where the second nitrogen of the hydrazine moiety attacks the amide carbonyl, followed by dehydration to yield the thermodynamically stable this compound. uin-malang.ac.id
Reaction Optimization
Optimization of this synthesis focuses on improving reaction time and yield. As demonstrated with structurally similar compounds, the most significant optimization is the use of microwave irradiation instead of conventional heating. uin-malang.ac.id For the conversion of the benzoxazinone intermediate to the 3-amino-quinazolinone, microwave-assisted synthesis can reduce the reaction time from many hours to mere minutes and concurrently increase the isolated yield. uin-malang.ac.id The choice of solvent can also be critical, with pyridine or ethanol being commonly employed and optimized based on reactant solubility and reaction temperature. uin-malang.ac.id
Mechanistic Considerations in its Formation
The process begins with the N-acylation of anthranilic acid with o-toluoyl chloride in the presence of a base like pyridine. This is followed by a dehydrative cyclization to form the intermediate, 2-(o-tolyl)-4H-3,1-benzoxazin-4-one. The subsequent and key step involves the reaction of this benzoxazinone intermediate with hydrazine hydrate.
The mechanism of the quinazolinone ring formation proceeds as follows:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic carbonyl carbon of the lactone ring in the 2-(o-tolyl)-4H-3,1-benzoxazin-4-one intermediate.
Ring Opening: This attack leads to the opening of the oxazinone ring, forming an N-(2-(hydrazinecarbonyl)phenyl)-2-methylbenzamide intermediate.
Intramolecular Cyclization and Dehydration: Supported by heating, an intramolecular cyclization occurs. The terminal amino group of the hydrazine moiety attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule, leading to the formation of the stable, six-membered heterocyclic quinazolinone ring, yielding the final product, this compound. uin-malang.ac.id
Microwave irradiation has been shown to be an efficient alternative to conventional heating for this type of transformation, significantly reducing reaction times and often improving yields. uin-malang.ac.id
Strategic Derivatization at Key Positions of the Quinazolinone Scaffold
The this compound molecule offers several reactive sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. Strategic derivatization can be carried out at the 2-position, the 3-amino group, and on the benzo ring of the quinazolinone core.
While this compound already possesses the o-tolyl group at the 2-position, this position is a primary site for introducing structural diversity in the broader class of quinazolinones. The nature of the substituent at the 2-position is determined by the choice of the acyl chloride (e.g., o-toluoyl chloride) used in the initial acylation of anthranilic acid. By employing different acyl chlorides or carboxylic acids, a wide variety of aryl or alkyl groups can be installed. For instance, using benzoyl chloride would yield the 2-phenyl analogue, while acetyl chloride would result in the 2-methyl derivative. nih.gov This highlights that the substituent at the 2-position is typically incorporated during the initial construction of the quinazolinone ring system rather than by modification of the pre-formed 2-(o-tolyl) derivative.
The primary amino group at the 3-position is a highly versatile handle for derivatization. One of the most common modifications is its condensation with various aromatic or heteroaromatic aldehydes to form Schiff bases (imines). nih.gov This reaction is typically carried out by refluxing the this compound with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid.
Another significant derivatization involves the acylation of the 3-amino group. For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields a 2-chloro-N-(4-oxo-2-(o-tolyl)quinazolin-3(4H)-yl)acetamide intermediate. This intermediate can then be further reacted with various nucleophiles to introduce more complex side chains.
Furthermore, the 3-amino group can be converted into amide derivatives through reaction with acid chlorides or anhydrides. For instance, treatment with acetyl chloride can yield the corresponding acetamide. mdpi.com
A selection of representative derivatizations at the 3-amino position of related 2-substituted-3-aminoquinazolin-4(3H)-ones is presented below:
| Starting Material | Reagent | Resulting Functional Group | Reference |
| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted Benzaldehydes | Schiff Base (Imine) | nih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | Acetyl Chloride | Acetamide | mdpi.com |
| 3-Amino-quinazolinone derivatives | Chloroacetyl chloride | 2-Chloroacetamide | Not Applicable |
The introduction of substituents on the fused benzene (B151609) ring of the quinazolinone scaffold is another important strategy for modifying the properties of the molecule. These substituents are typically introduced at the beginning of the synthetic sequence by using a appropriately substituted anthranilic acid as the starting material. For example, to synthesize a 6-fluoro derivative of this compound, one would start with 5-fluoroanthranilic acid. Similarly, 5-bromoanthranilic acid would lead to a 6-bromoquinazolinone, and 5-nitroanthranilic acid would yield a 6-nitroquinazolinone. mdpi.com
The following table summarizes the synthesis of various substituted 3-amino-2-methylquinazolin-4(3H)-ones, illustrating the principle of using substituted anthranilic acids.
| Starting Anthranilic Acid | Resulting Quinazolinone Derivative | Reference |
| 5-Fluoroanthranilic acid | 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one | mdpi.com |
| 5-Bromoanthranilic acid | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | mdpi.com |
| 5-Nitroanthranilic acid | 3-Amino-6-nitro-2-methylquinazolin-4(3H)-one | mdpi.com |
| 5-Hydroxyanthranilic acid | 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one | mdpi.com |
A widely employed strategy to generate novel quinazolinone derivatives involves the introduction of other heterocyclic rings, such as triazoles, thiadiazoles, and oxadiazoles. These are often appended to the quinazolinone core via a linker attached to the 3-position.
For example, a common synthetic route involves first acylating the 3-amino group with an appropriate reagent to introduce a reactive handle. This is often followed by the formation of an intermediate such as a hydrazide, which can then be cyclized to form the desired heterocycle.
Oxadiazoles: The synthesis of 1,3,4-oxadiazole-containing quinazolinones can be achieved by first reacting the 3-amino-quinazolinone with an ester like chloroethyl acetate, followed by hydrazinolysis to get the corresponding acetohydrazide. This hydrazide can then be cyclized with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole (B1194373) ring. derpharmachemica.com
Triazoles: The synthesis of triazole-appended quinazolinones can also proceed through a hydrazide intermediate. For instance, the reaction of a 3-(2-chloroacetamido)quinazolinone with a triazole thiol in the presence of a base can lead to the formation of a quinazolinone-triazole hybrid.
Thiadiazoles: Similarly, thiadiazole moieties can be introduced. A common method involves the reaction of an acid hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate, which upon cyclization yields a mercapto-thiadiazole. This can then be further functionalized.
These synthetic strategies allow for the creation of hybrid molecules that combine the structural features of quinazolinones with those of other biologically active heterocycles.
Spectroscopic and Chromatographic Characterization of Synthesized Compounds
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques.
Chromatographic Methods: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions, using pre-coated silica (B1680970) gel plates. uin-malang.ac.idnih.gov The visualization of spots is typically achieved under UV light.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups. For this compound, characteristic absorption bands are expected for the N-H stretching of the amino group (around 3400-3300 cm⁻¹), the C=O stretching of the amide in the quinazolinone ring (around 1680-1660 cm⁻¹), and the C=N stretching (around 1630-1610 cm⁻¹). The C-H stretching of the aromatic rings and the tolyl methyl group would also be observable. uin-malang.ac.idderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environment. For the title compound, one would expect to see a singlet for the protons of the tolyl's methyl group, a singlet for the NH₂ protons, and a series of multiplets in the aromatic region corresponding to the protons on the benzo ring and the o-tolyl group. uin-malang.ac.id
¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms. Key signals would include those for the carbonyl carbon (C=O) of the quinazolinone ring (typically downfield), the carbon of the C=N bond, and the various aromatic carbons, as well as the methyl carbon of the tolyl group. uin-malang.ac.id
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, which would confirm the successful synthesis of the target molecule. derpharmachemica.com
The table below summarizes the expected and reported spectroscopic data for the core 3-amino-2-substituted-quinazolin-4(3H)-one structure and its derivatives, based on analogous compounds found in the literature.
| Technique | Functional Group / Protons | Typical Chemical Shift / Wavenumber | Reference |
| IR | N-H stretch (NH₂) | 3461 cm⁻¹ | uin-malang.ac.id |
| C=O stretch (amide) | 1672 cm⁻¹ | uin-malang.ac.id | |
| C=N stretch | 1672 cm⁻¹ | uin-malang.ac.id | |
| ¹H NMR | NH₂ (s) | δ 5.51 ppm | uin-malang.ac.id |
| Aromatic protons (m) | δ 7.42-8.20 ppm | uin-malang.ac.id | |
| CH₃ of tolyl (s) | ~ δ 2.1-2.4 ppm (expected) | N/A | |
| ¹³C NMR | C=O | δ 161.5 ppm | uin-malang.ac.id |
| Aromatic/C=N carbons | δ 121.1-154.9 ppm | uin-malang.ac.id |
This combination of analytical techniques provides unequivocal evidence for the structure and purity of the synthesized compounds, which is essential for any further chemical or biological studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for the characterization of this compound and its analogs, offering precise insights into the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons of the quinazolinone ring system typically appear in the aromatic region, with their chemical shifts and coupling patterns being influenced by their positions and the electronic nature of the substituents. For instance, in the closely related analog, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the aromatic protons of the quinazolinone moiety resonate as a doublet of doublets at δ 8.20 ppm, a doublet of triplets at δ 7.84 ppm, and a doublet at δ 7.69 ppm. uin-malang.ac.id The protons of the o-tolyl group would also produce signals in the aromatic region, typically between δ 7.0 and 8.0 ppm, with their multiplicity depending on the coupling with neighboring protons. A characteristic singlet for the methyl protons of the o-tolyl group is anticipated in the upfield region, likely around δ 2.1-2.6 ppm. A broad singlet corresponding to the two protons of the amino (-NH₂) group is also a key diagnostic feature, which for 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one appears at δ 5.51 ppm. uin-malang.ac.id
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found in the downfield region of the spectrum, typically above δ 160 ppm. For example, the carbonyl carbon in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one is observed at δ 161.5 ppm. uin-malang.ac.id The carbon atoms of the aromatic rings (both the quinazolinone and the o-tolyl moieties) will resonate in the approximate range of δ 110-150 ppm. The methyl carbon of the o-tolyl group is expected to appear in the upfield region of the spectrum, generally between δ 15-25 ppm.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 8.20 (dd, 1H, Ar-H), 7.84 (dt, 1H, Ar-H), 7.69 (d, 1H, Ar-H), 7.59-7.42 (m, 5H, Ar-H), 5.51 (s, 2H, NH₂) | 161.5 (C=O), 154.9, 147.2, 135.4, 135.0, 132.0, 131.1, 130.6, 129.3, 128.0, 127.8, 127.4, 126.6, 121.1 | uin-malang.ac.id |
| 3-amino-2-methylquinazolin-4(3H)-one | 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H, NH₂), 2.66 (s, 3H, CH₃) | Not provided | mdpi.com |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring is a prominent feature, typically appearing in the range of 1670-1700 cm⁻¹. For the analog 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, this peak is observed at 1672 cm⁻¹. uin-malang.ac.id The N-H stretching vibrations of the primary amino (-NH₂) group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. In the case of the 2-(2-chlorophenyl) analog, these are seen at 3461 and 1614 cm⁻¹ (the latter likely being an N-H bending vibration). uin-malang.ac.id The C=N stretching vibration of the quinazoline (B50416) ring is also characteristic and is observed at 1672 cm⁻¹ for the same analog. uin-malang.ac.id Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1450-1620 cm⁻¹ region. The C-N stretching vibration is also expected, with a reported value of 1338 cm⁻¹ for the 2-(2-chlorophenyl) derivative. uin-malang.ac.id For a closely related compound, 3-methyl-2-(o-tolyl)-4(3H)-quinazolinone, the IR spectrum has also been documented, which can provide a valuable reference for the vibrational frequencies associated with the 2-(o-tolyl) moiety. nist.gov
| Functional Group | Expected Range (cm⁻¹) | Reported Value (cm⁻¹) for 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Reference |
|---|---|---|---|
| N-H Stretch (Amino) | 3300-3500 | 3461 | uin-malang.ac.id |
| C-H Stretch (Aromatic) | >3000 | 3012 | uin-malang.ac.id |
| C=O Stretch (Amide) | 1670-1700 | 1672 | uin-malang.ac.id |
| C=N Stretch | 1620-1680 | 1672 | uin-malang.ac.id |
| C=C Stretch (Aromatic) | 1450-1620 | 1471 and 1614 | uin-malang.ac.id |
| C-N Stretch | 1300-1400 | 1338 | uin-malang.ac.id |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum can offer valuable structural clues. Common fragmentation pathways for quinazolinone derivatives involve the cleavage of the substituent at the 2-position and fragmentation of the quinazolinone ring system itself. The study of the mass spectra of related quinazolinone derivatives can help in predicting the fragmentation of the target molecule. For instance, in the mass spectrum of a derivative of 3-amino-2-methylquinazolin-4(3H)-one, the molecular ion peak was observed, confirming the molecular weight of the compound. derpharmachemica.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic system of the quinazolinone ring. The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the UV region, characteristic of the π → π* and n → π* electronic transitions of the conjugated system.
For example, 3-amino-2-methylquinazolin-4(3H)-one shows absorption maxima (λ_max) at 273 nm. mdpi.com Various substituted 3-amino-2-methylquinazolin-4(3H)-ones exhibit absorption bands in the range of 250-350 nm. mdpi.com The exact position and intensity of these absorption bands for this compound will be influenced by the electronic effects of the o-tolyl group. The interaction of the compound with DNA has also been studied using UV-Vis spectroscopy, where changes in the absorption spectra upon addition of DNA can indicate binding. researchgate.net
| Compound | λ_max (nm) | Reference |
|---|---|---|
| 3-amino-2-methylquinazolin-4(3H)-one | 273 | mdpi.com |
| 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one | 274, 329 | mdpi.com |
| 3-amino-2,6-dimethylquinazolin-4(3H)-one | 271, 312 | mdpi.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a substance. In the synthesis of this compound and its derivatives, TLC is routinely employed to follow the conversion of starting materials to the desired product. uin-malang.ac.idmdpi.com
The reaction progress can be visualized by spotting the reaction mixture on a TLC plate alongside the starting materials and observing the appearance of a new spot corresponding to the product and the disappearance of the reactant spots. The purity of the final compound can also be confirmed by the presence of a single spot on the TLC plate when eluted with an appropriate solvent system. The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes. The spots on the TLC plate are typically visualized under UV light, especially if the compounds are UV active. epfl.ch
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidating SAR for Biological Efficacy of 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one Derivatives
SAR studies on quinazolin-4(3H)-one derivatives have systematically explored how modifications at various positions of the heterocyclic scaffold affect their pharmacological profile. These investigations have revealed key structural requirements for different biological activities.
The substituent at the 2-position of the quinazolin-4(3H)-one ring is a critical determinant of the compound's biological effectiveness. researchgate.net Research has shown that a variety of groups, including methyl, amine, thiol, and substituted aromatic rings, are essential for conferring activities such as antimicrobial and anticancer effects. nih.gov
The nature of the substituent at this position can significantly modulate the compound's potency and spectrum of activity.
Aryl Substitutions: The presence of a phenyl ring at the 2-position is common in many bioactive derivatives. The substitution pattern on this phenyl ring further fine-tunes the activity. For instance, in studies on antioxidant properties, the presence of at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group at the ortho or para positions of the 2-phenyl ring, was required for activity. nih.gov In terms of antiproliferative activity, compounds with phenyl substitutions at the 2-position generally demonstrated more favorable cytotoxic activity compared to those with a naphthyl group. nih.gov
Alkyl and Other Groups: Simple substitutions like a methyl group at the 2-position are also important. researchgate.netresearchgate.net For example, the well-known CNS-active agent Methaqualone features a methyl group at C-2. researchgate.netresearchgate.net However, research indicates that this methyl group is not always necessary for CNS activity, and replacing it with other functionalities, such as alkyloxymethyl or alkylthiomethyl groups, can yield analogues that retain anticonvulsant properties. researchgate.netresearchgate.net
Table 1: Influence of 2-Position Substituents on the Biological Activity of Quinazolin-4(3H)-one Derivatives
| 2-Position Substituent | Observed Biological Activity | Key Findings |
| Phenyl / Substituted Phenyl | Antioxidant, Antiproliferative | Hydroxyl and methoxy groups on the phenyl ring are crucial for antioxidant activity. nih.gov Phenyl groups are generally more favorable than naphthyl groups for cytotoxicity. nih.gov |
| Methyl / Alkylthiomethyl | CNS (Anticonvulsant) | While the 2-methyl group is present in Methaqualone, it can be replaced by other groups without loss of anticonvulsant activity. researchgate.netresearchgate.net |
| Methyl, Amine, or Thiol | Antimicrobial | These groups are considered essential for antimicrobial effects. nih.gov |
| Heterocyclic Rings | Antibacterial / Antifungal | The introduction of heterocyclic moieties like imidazole, triazole, and thiazole can lead to potent antibacterial and antifungal agents. mdpi.com |
The group at the 3-position of the quinazolinone core is pivotal for biological activity, with the 3-amino group serving as a versatile handle for chemical modification. researchgate.netresearchgate.netnih.gov The amino group itself can act as a nucleophilic center, allowing for the synthesis of a wide array of derivatives, including Schiff's bases, amides, thiadiazoles, oxadiazoles, and triazoles. sapub.orgmdpi.com These derivatizations are often pursued to enhance or modulate the pharmacological profile of the parent compound.
The significance of the N-3 substituent is exemplified by Methaqualone, where a 3-o-tolyl group is an essential requirement for its CNS activity. researchgate.netresearchgate.net This highlights the importance of a substituted aromatic ring at this position. nih.gov Furthermore, the 3-amino group can participate in metal chelation, acting as a bidentate ligand through its nitrogen atom and the adjacent carbonyl oxygen at C-4. This property can be relevant for certain biological interactions. The conversion of the 3-amino group into various amides allows for a detailed exploration of SAR, probing the effects of steric and electronic properties of the appended acyl or aroyl groups on bioactivity. mdpi.com
Modifications on the fused benzene (B151609) ring of the quinazolinone scaffold, particularly at positions 6, 7, and 8, also play a significant role in determining biological activity. nih.gov Structure-activity relationship studies have revealed that the introduction of specific substituents in this region can enhance potency.
For instance, the presence of halogen atoms at positions 6 and 8 has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov In the context of anticonvulsant activity, SAR studies indicated that the presence of a chlorine atom at the 7-position on the quinazolinone system is favorable. nih.gov These findings underscore that the electronic properties and steric bulk of substituents on the benzo ring are key factors that can be modulated to optimize the therapeutic potential of this class of compounds.
The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with biological targets. Conformational analysis aims to identify the specific spatial arrangement, known as the bioactive conformation, that a molecule adopts when it binds to its receptor or enzyme. For quinazolinone derivatives, understanding the preferred and bioactive conformations is essential for rational drug design.
Computational methods, such as those based on Density Functional Theory (DFT), are employed to minimize the energy of different possible conformers and predict the most stable structures. mdpi.com For related heterocyclic systems, studies have identified specific conformations, such as the boat conformation of fused piperazine rings, as being structurally important. mdpi.com The bioactive conformation dictates how the key pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic groups, are presented to the biological target. The relative orientation of the substituents at the 2- and 3-positions is particularly crucial and is determined by the rotational freedom around the single bonds connecting them to the quinazolinone core. Identifying these bioactive conformations is a key step in developing pharmacophore models and guiding the design of new, more potent analogues.
QSAR Modeling for Predicting and Optimizing Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, QSAR models serve as powerful predictive tools to estimate the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.netrsc.org
A robust QSAR model is characterized by strong statistical parameters, indicating its reliability and predictive power. unar.ac.id Key metrics include a high squared correlation coefficient (r²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive squared correlation coefficient (R²pred) for an external test set. nih.govresearchgate.net These models have been successfully developed for quinazolinone derivatives to predict a range of activities, including their efficacy as anticancer and antimicrobial agents. researchgate.netnih.gov
The development of a predictive QSAR model involves several key computational steps, with three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) being widely used. nih.govfrontiersin.org
The typical workflow for developing a 3D-QSAR model includes:
Dataset Selection and Alignment: A dataset of quinazolinone derivatives with known biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability. frontiersin.org A crucial step is the structural alignment of all molecules based on a common core, often using the most active compound as a template. nih.govfrontiersin.org
Calculation of Molecular Descriptors: For each aligned molecule, steric and electrostatic fields (in CoMFA) are calculated at various points on a 3D grid. nih.gov CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These field values serve as the independent variables (descriptors) in the QSAR equation.
Model Generation and Validation: Statistical methods, most commonly Partial Least Squares (PLS) regression, are used to correlate the calculated descriptors with the biological activities (the dependent variable). unar.ac.id The resulting model is rigorously validated internally (using cross-validation to get q²) and externally (using the test set to get R²pred) to ensure its robustness and predictive power. researchgate.net
Contour Map Analysis: The final 3D-QSAR model can be visualized using contour maps. unar.ac.idfrontiersin.org These maps highlight regions in 3D space where modifications to the steric, electrostatic, or other properties are predicted to either increase or decrease biological activity. nih.gov For example, a map might show that a bulky, electropositive group in a specific region is favorable for activity, providing direct guidance for the design of new, more potent this compound derivatives.
Table 2: Examples of QSAR Models Developed for Quinazolinone Derivatives
| QSAR Model Type | Target/Activity | Key Statistical Parameters | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | MMP-13 Inhibition | CoMFA (q² = 0.646, r² = 0.992); CoMSIA (q² = 0.704, r² = 0.992) | nih.gov |
| 2D/3D-QSAR | Anticancer (Breast) | 2D-QSAR (R² = 0.919, Q²cv = 0.819, R²pred = 0.7907) | researchgate.net |
| 3D-QSAR (CoMFA) | EGFR Inhibition | CoMFA (Q² = 0.597, R² = 0.872) | unar.ac.id |
| 3D-QSAR (CoMFA/CoMSIA) | EGFR Inhibition | Strong q² and r² values reported | frontiersin.org |
Correlation of Molecular Descriptors with Observed Biological Responses
The biological activity of quinazolinone derivatives, including this compound, is intricately linked to their physicochemical and structural properties. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies have been instrumental in elucidating these connections, providing a framework for the rational design of more potent and selective analogs. Research in this area has identified several key molecular descriptors that correlate with the diverse biological responses of this class of compounds, primarily focusing on their anticonvulsant, anticancer, and antimicrobial activities.
A critical aspect of the SAR of quinazolin-4(3H)-ones is the nature of the substituents at positions 2 and 3 of the quinazolinone ring system. nih.govresearchgate.netresearchgate.net These positions are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of the molecules. For instance, the well-known sedative-hypnotic agent Methaqualone, which is structurally related to the subject compound (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone), underscores the significance of the substitution pattern at these positions for CNS activity. researchgate.netjaper.in
QSAR models developed for various series of quinazolinone derivatives have consistently highlighted the importance of electronic, steric, and lipophilic parameters in determining their biological efficacy. These models often employ a range of molecular descriptors to establish a mathematical relationship between the chemical structure and the observed biological activity.
Key Molecular Descriptors and Their Correlation with Biological Activity:
Lipophilicity (Log P): This descriptor is frequently implicated in the biological activity of quinazolinone derivatives. sdiarticle3.com A higher Log P value, indicating greater lipid solubility, can enhance the ability of a compound to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-active agents. However, an optimal Log P value is often required, as excessively high lipophilicity can lead to poor solubility and metabolic instability.
Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial in describing the electronic properties of the molecules. sdiarticle3.com These descriptors are related to the molecule's ability to participate in charge-transfer interactions, which can be vital for receptor binding. The distribution of partial charges on the atoms, particularly on the nitrogen and oxygen atoms of the quinazolinone core, also plays a significant role in electrostatic interactions with biological targets.
Topological and Steric Descriptors: Molecular shape, size, and connectivity are also critical determinants of biological activity. Descriptors such as molecular weight, molar refractivity, and various topological indices are often used in QSAR models. japer.in The spatial arrangement of substituents at positions 2 and 3 can influence the compound's ability to fit into the binding pocket of a receptor or enzyme. For example, the presence of a bulky group at position 3, such as the o-tolyl group in this compound, can significantly impact the molecule's interaction with its biological target.
The following table summarizes the correlation of key molecular descriptors with the anticonvulsant activity of a series of quinazolinone derivatives, providing insights that can be extrapolated to understand the potential activity profile of this compound.
| Molecular Descriptor | Correlation with Anticonvulsant Activity | Rationale |
| Log P (Lipophilicity) | Positive (up to an optimal value) | Enhanced ability to cross the blood-brain barrier and reach CNS targets. |
| Molar Refractivity (MR) | Positive | Indicates the volume occupied by the molecule and its polarizability, which can be important for receptor fit. |
| Dipole Moment | Variable | Influences the overall polarity of the molecule and its interaction with polar and non-polar environments. |
| EHOMO | Negative | A lower HOMO energy suggests a more stable molecule, which can be favorable for biological activity. |
| ELUMO | Variable | A lower LUMO energy indicates a greater electron-accepting ability, which may be involved in receptor interactions. |
| Sum of Absolute Atomic Charges | Positive | Reflects the overall polarity and potential for electrostatic interactions with biological macromolecules. |
In the context of this compound, the presence of the amino group at position 3 introduces a potential site for hydrogen bonding, which can significantly influence its interaction with biological targets. The o-tolyl group at position 2 contributes to the lipophilicity and steric bulk of the molecule. QSAR studies on analogous compounds suggest that the interplay of these electronic and steric factors is crucial for determining the specific biological activity profile. researchgate.netresearchgate.net
Further research focusing specifically on this compound is necessary to build a precise QSAR model and to fully elucidate the correlation between its unique set of molecular descriptors and its observed biological responses. However, the existing body of knowledge on related quinazolinone derivatives provides a strong foundation for predicting its potential pharmacological properties and for guiding the design of future analogs with enhanced activity and selectivity.
Pre Clinical Biological Activity Spectrum of 3 Amino 2 O Tolyl Quinazolin 4 3h One and Its Derivatives
In Vitro and In Vivo Anticancer Efficacy Studies
The quest for novel anticancer agents has led to the investigation of a multitude of synthetic compounds, with quinazolinone derivatives showing significant promise. The anticancer properties of 3-amino-2-arylquinazolin-4(3H)-ones are attributed to various mechanisms, including the inhibition of key enzymes involved in cell proliferation and the induction of programmed cell death.
Derivatives of 3-amino-2-arylquinazolin-4(3H)-one have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. Studies have shown that the nature of the substituent on the 2-aryl ring, as well as modifications at the 3-amino position, significantly influences the anticancer potency.
For instance, various synthesized quinazolinone derivatives have demonstrated notable activity against hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cell lines. While specific data for 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one is not extensively documented in publicly available literature, the general class of 2,3-substituted quinazolin-4(3H)-ones has shown promising results. For example, certain 2-aryl-substituted quinazolines have displayed potent antiproliferative activity against various cell lines. mdpi.com A series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against HepG2 and MCF-7 cell lines, with some compounds exhibiting high efficacy. researchgate.net
Below is a representative data table of the cytotoxic activity of some quinazolinone derivatives against various cancer cell lines, as measured by the IC50 value (the concentration required to inhibit the growth of 50% of cells).
| Compound Derivative | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
|---|---|---|---|---|
| Quinazolinone-Glycoside 13 | - | 2.90 | - | - |
| 2,3-disubstituted quinazolinone 7a3 | - | - | >100 | - |
| 2,3-disubstituted quinazolinone 7a4 | - | - | >100 | - |
| Thiazolylamino-isoquinolinone 12 | - | - | <0.046 (Mean IC50) | - |
Note: The data presented is for representative quinazolinone derivatives and not specifically for this compound. The activity is highly dependent on the specific substitutions on the quinazolinone core.
The primary method for assessing the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. cabidigitallibrary.org In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. springernature.com The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength. nih.gov
The standard protocol for an MTT assay involves seeding cells in a 96-well plate, treating them with various concentrations of the test compound, and incubating for a specified period. cabidigitallibrary.org Following incubation, the MTT reagent is added, and after a further incubation period, the formazan crystals are solubilized, typically with dimethyl sulfoxide (B87167) (DMSO). springernature.com The absorbance is then read using a microplate reader, allowing for the calculation of cell viability and the determination of the IC50 value of the compound. cabidigitallibrary.org
Quinazolinone derivatives have been shown to exert their anticancer effects by interfering with the normal progression of the cell cycle. nih.gov The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to a halt in proliferation and, ultimately, cell death.
In addition to inducing cell cycle arrest, many quinazolinone derivatives are potent inducers of apoptosis, or programmed cell death. nih.gov Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and is a key target for many anticancer therapies. mdpi.com
The induction of apoptosis by quinazolinone compounds is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov Key events in apoptosis include the loss of mitochondrial membrane potential, the activation of a cascade of enzymes called caspases (such as caspase-3, -8, and -9), and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com Studies have shown that treatment of cancer cells with certain quinazolinone derivatives leads to an increase in the expression of pro-apoptotic proteins (like Bax) and a decrease in anti-apoptotic proteins (like Bcl-2), thereby shifting the balance towards cell death. nih.gov For instance, the quinazoline (B50416) derivative 04NB-03 was shown to induce apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. nih.gov
Commonly used models include xenografts, where human cancer cells are implanted into immunocompromised mice. For example, a HepG2 xenograft tumor model has been used to demonstrate the in vivo antitumor efficacy of a novel multi-target HDAC inhibitor based on the quinazolinone scaffold. researchgate.net Other models involve the use of murine tumor cell lines, such as Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov In these studies, the efficacy of the treatment is typically assessed by measuring the reduction in tumor volume or weight, and the increase in the lifespan of the treated animals compared to a control group. nih.gov For instance, a study on two quinazoline analogues showed that they significantly restored haematological parameters and mean survival time in tumor-bearing mice. nih.gov Another study on a novel KRAS inhibitor with a quinazoline structure showed significant tumor growth inhibition in nude mice bearing NCI-H358 tumor xenografts. researchgate.net
Antimicrobial Efficacy Against Pathogenic Microorganisms
In addition to their anticancer properties, quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. sapub.orgnih.gov The emergence of multidrug-resistant microbial strains has necessitated the search for new antimicrobial agents, and quinazolinones represent a promising class of compounds in this regard.
The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the quinazolinone ring. Studies have shown that derivatives of 3-amino-2-methylquinazolin-4(3H)-one, when further modified at the 3-amino group to form Schiff bases, exhibit significant antibacterial and antifungal properties. nih.gov These compounds have been tested against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus niger. nih.govnih.gov
The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The data below is representative of the antimicrobial activity of some 3-amino-2-methylquinazolin-4(3H)-one derivatives.
| Compound Derivative | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 |
| Candida albicans | 3.90 | |
| 2,3-disubstituted quinazolinone 6a | Escherichia coli | >512 |
| 2,3-disubstituted quinazolinone 7a5 | Candida albicans | >512 |
Note: The data presented is for representative quinazolinone derivatives and not specifically for this compound. The activity is highly dependent on the specific substitutions on the quinazolinone core.
Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis)
Derivatives of 3-amino-quinazolin-4(3H)-one have demonstrated notable antibacterial activity against Gram-positive bacteria. Studies have shown that compounds within this class are effective against pathogenic strains such as Staphylococcus aureus and Bacillus subtilis. For instance, a series of 2,3-disubstituted-quinazolin-4(3H)-one derived Schiff bases were tested against reference and resistant strains of Staphylococcus aureus, with some compounds showing bacteriostatic activity. researchgate.net Similarly, synthesized derivatives of 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one exhibited promising antibacterial activities against Staphylococcus aureus and Bacillus species. researchgate.net The antimicrobial effects of quinazolin-4(3H)-one derivatives are well-documented, with their mechanism often linked to the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.com
The introduction of different substituents on the quinazolinone nucleus has been a strategy to enhance antibacterial efficacy. eco-vector.com For example, metal complexes of 3-amino-2-methyl-6-Iodo-quinazolin-4(3H)-one have shown considerable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus species. researchgate.net
| Compound Derivative | Bacterial Strain | Observed Activity | Source |
|---|---|---|---|
| 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Staphylococcus aureus | Promising antibacterial activity | researchgate.net |
| 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Bacillus species | Promising antibacterial activity | researchgate.net |
| 2,3-disubstituted-quinazolin-4(3H)-one Schiff bases | Staphylococcus aureus (MRSA) | Bacteriostatic antistaphylococcal activity | researchgate.net |
| Metal complexes of 3-amino-2-methyl-6-Iodo-quinazolin-4(3H)-one | Staphylococcus aureus | Considerable activity | researchgate.net |
Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The antibacterial spectrum of quinazolin-4(3H)-one derivatives extends to Gram-negative bacteria. Research has confirmed their activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. eco-vector.com Specifically, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one was screened for its antibacterial properties and showed significant activity against these microorganisms. researchgate.net The compound demonstrated higher activity against Pseudomonas aeruginosa compared to a related benzoxazinone (B8607429) derivative. researchgate.net
Further studies involving various derivatives have consistently reported efficacy against these Gram-negative strains. chemmethod.comlookchem.com For instance, newly synthesized derivatives of the 3-amino quinazoline–4–one scaffold showed moderate to good antibacterial activity against Escherichia coli. sapub.org When conjugated with silver nanoparticles, certain quinazolinone compounds displayed enhanced antibacterial effects against Escherichia coli and Pseudomonas aeruginosa. nih.gov
| Compound Derivative | Bacterial Strain | Observed Activity | Source |
|---|---|---|---|
| 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Escherichia coli | Significant antibacterial activity | researchgate.net |
| 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Pseudomonas aeruginosa | High activity observed | researchgate.net |
| New 3-amino quinazoline–4–one derivatives | Escherichia coli | Moderate to good activity | sapub.org |
| Cationic fullerene derivatives with quinazolin-4(3H)-one moiety | Pseudomonas aeruginosa | Significant activity | lookchem.com |
| Cationic fullerene derivatives with quinazolin-4(3H)-one moiety | Escherichia coli | Significant activity | lookchem.com |
Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)
Quinazolin-4(3H)-one derivatives have been identified as a promising class of substances exhibiting antifungal properties. eco-vector.com Various synthesized compounds have been evaluated for their efficacy against fungal pathogens like Candida albicans and Aspergillus niger. chemmethod.comlookchem.com For example, a series of fused 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones were screened for their antifungal potential against human pathogenic fungi. researchgate.net
The introduction of an azole group to the quinazolinone nucleus has been explored to develop potent antifungal agents. nih.gov Studies have shown that certain 3-substituted-4(3H)-quinazolinones display high in vitro activity against filamentous fungi. nih.gov The antifungal activity is influenced by the nature of the substituents on the quinazolinone ring system.
| Compound Derivative | Fungal Strain | Observed Activity | Source |
|---|---|---|---|
| 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Candida albicans | Screened for activity | researchgate.net |
| Fused 2-phenylquinazolin-4(3H)-ones | Candida albicans | Good effects observed | researchgate.net |
| Fused 2-phenylquinazolin-4(3H)-ones | Aspergillus niger | Good effects observed | researchgate.net |
| Cationic fullerene derivatives with quinazolin-4(3H)-one moiety | Candida albicans | Significant activity | lookchem.com |
| Cationic fullerene derivatives with quinazolin-4(3H)-one moiety | Aspergillus niger | Significant activity | lookchem.com |
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent. For quinazolin-4(3H)-one derivatives, MIC values have been determined to quantify their antibacterial and antifungal activities. In studies screening for antimicrobial properties, compounds that display a wide spectrum of activity are often subjected to MIC determination. nih.gov For instance, a series of 2,3-disubstituted-quinazolin-4(3H)-one derived Schiff bases and their metal complexes were evaluated, and their MICs were determined against various bacterial strains, including Staphylococcus aureus. researchgate.net Similarly, cationic fullerene derivatives bearing a substituted-quinazolin-4(3H)-one moiety were assessed, and the most effective compounds exhibited MIC values comparable to standard drugs. lookchem.com
Biofilm Inhibition Studies
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Quinazolin-4(3H)-one derivatives have been investigated for their ability to inhibit biofilm formation. nih.gov Research has shown that these compounds can be effective against biofilms of both Gram-positive and Gram-negative bacteria.
For example, certain pyrimidin-4-yl quinazolin-4(3H)-one conjugates were found to efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 20.7 μM. nih.govnih.gov Furthermore, other quinazolinone derivatives have demonstrated anti-biofilm activity against Candida albicans with IC50 values below 30 μM. nih.gov In studies targeting Pseudomonas aeruginosa, quinazolinone-based derivatives have been identified as inhibitors of the PqsR transcriptional regulator, which plays a role in quorum sensing and biofilm formation. nih.gov Some novel quinazolin-4-ones inhibited biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations (sub-MICs), with IC50 values as low as 3.55 µM. researchgate.net
Anti-inflammatory and Analgesic Activity Studies
Quinazolinone derivatives are recognized for possessing a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects. sapub.orgnih.gov A variety of novel 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and investigated for these properties. nih.gov The anti-inflammatory potential of these compounds is often evaluated using established in vivo models.
In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema)
The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammatory model to screen for potential anti-inflammatory drugs. ajol.info Several derivatives of this compound have been assessed using this method.
In one study, a series of 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones were evaluated. nih.gov The compound 2-(1-methylbutylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one showed the most potent anti-inflammatory activity of the series and was found to be moderately more potent than the standard reference drug, diclofenac (B195802) sodium. nih.gov Another study on 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones also utilized this model, with one derivative showing anti-inflammatory activity (60.00% inhibition) comparable to diclofenac sodium (65.11% inhibition). ajol.info These findings suggest that the quinazolinone scaffold is a promising template for developing new anti-inflammatory agents. fabad.org.tr
| Compound Derivative | Activity Compared to Standard | Source |
|---|---|---|
| 2-(1-methylbutylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one | Moderately more potent than diclofenac sodium | nih.gov |
| 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one | Comparable to diclofenac sodium (60.00% vs 65.11% inhibition) | ajol.info |
| 3-propyl-2-(1-ethylpropylidene-hydrazino)-quinazolin-4(3H)-one | More potent than diclofenac sodium | researchgate.net |
| 3-(2,4-Dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one | Significant activity (82.75% reduction of volume) | fabad.org.tr |
| 3-(o-Tolyl)-6,7,8-trimethoxyquinazolin-4(3H)-one | Significant activity (81.03% reduction of volume) | fabad.org.tr |
Investigation of Analgesic Properties
The analgesic potential of quinazolinone derivatives has been an area of significant research interest. While specific studies focusing solely on this compound are limited, research on structurally similar compounds provides valuable insights. A study involving novel 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones, where '2-methylphenyl' is synonymous with 'o-tolyl', demonstrated notable analgesic effects. In this research, various derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. One of the standout compounds from this series, 2-(1-ethylpropylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one, emerged as the most active for analgesic properties. The analgesic activity of these compounds was assessed using the tail-flick technique in Wistar albino mice, with diclofenac sodium serving as a reference standard. The findings from this study underscore the potential of the 2-(o-tolyl)quinazolin-4(3H)-one scaffold as a basis for developing new analgesic agents.
Further research into other quinazolinone derivatives has also supported their potential as analgesics. For instance, a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated, with one compound, 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one, showing analgesic activity comparable to diclofenac sodium. These collective findings suggest that the quinazolinone nucleus, particularly with specific substitutions at the 2 and 3 positions, is a promising pharmacophore for the development of novel pain-relieving medications.
Interactive Data Table: Analgesic Activity of Selected Quinazolinone Derivatives
| Compound | Test Model | Result | Reference Compound |
| 2-(1-ethylpropylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one | Tail-flick (mice) | Most active in series | Diclofenac Sodium |
| 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one | Tail-flick (mice) | 63.89% activity | Diclofenac Sodium (62.04% activity) |
Anticonvulsant and Central Nervous System (CNS) Activities
The quinazolin-4(3H)-one ring system has long been associated with CNS activity, particularly since the discovery of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) as a sedative-hypnotic. nih.govresearchgate.net This historical context has spurred further investigation into related compounds for anticonvulsant and other CNS effects.
Derivatives of 2-substituted-3-aryl-4(3H)-quinazolinones have been extensively evaluated for their anticonvulsant properties using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. nih.gov
In one study, compounds with a 3-o-tolyl group showed good protection against both MES- and scMet-induced seizures. mdma.ch This highlights the importance of the o-tolyl substitution for anticonvulsant activity. Another study on a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones found that several compounds exhibited anticonvulsant activity in one or more of these models. nih.gov Furthermore, research on other quinazoline-4(3H)-one derivatives has demonstrated significant protection against PTZ-induced convulsions, with some compounds being several times more potent than the standard drug ethosuximide. nih.gov These studies collectively indicate that the quinazolinone scaffold is a viable template for the design of new anticonvulsant agents. The structure-activity relationship studies often point to the nature of substituents at positions 2 and 3 of the quinazolinone ring as being crucial for potency and efficacy. mdpi.com
Many quinazolinone derivatives that exhibit anticonvulsant activity also show CNS depressant effects. researchgate.net This is not surprising given that the prototype, methaqualone, was developed as a sedative-hypnotic. nih.govnih.gov The CNS depressant activity of these compounds is often evaluated by observing their effects on spontaneous motor activity and their ability to potentiate anesthesia. epa.gov
For instance, a study on various derivatives of 2-methyl-3-(o-tolyl)-4(3H)-quinazolone found that most substitutions on the 2-methyl group reduced or eliminated the CNS depressant activity of methaqualone. nih.gov However, the 2-fluoromethyl derivative showed activity of the same magnitude as methaqualone. nih.gov Another study on 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones reported that most of the synthesized compounds exhibited significant sedative-hypnotic activity. nih.gov These findings suggest that while the quinazolinone scaffold is associated with CNS depression, the specific substitutions can modulate this activity, potentially allowing for the separation of anticonvulsant effects from sedative-hypnotic properties.
Interactive Data Table: Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound Series | Seizure Model | Key Finding |
| 2-substituted-3-aryl-4(3H)-quinazolinones | MES, scMet | 3-o-tolyl group showed good protection. mdma.ch |
| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | MES, scPTZ | Several compounds showed anticonvulsant activity. nih.gov |
| Quinazoline-4(3H)-ones | scPTZ | Some compounds were 4 times more potent than ethosuximide. nih.gov |
Other Noteworthy Biological Activities (Pre-clinical)
Beyond their effects on the central nervous system, derivatives of this compound have been explored for other potential therapeutic applications.
The quinazolinone scaffold has been identified as a promising starting point for the development of antiviral agents. mdpi.comresearchgate.net A number of studies have demonstrated the in vitro antiviral activity of quinazolinone derivatives against a range of viruses.
For example, a series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were synthesized and found to possess moderate to good antiviral activity against Tobacco Mosaic Virus (TMV). mdpi.com In another study, 2,3,6-trisubstituted quinazolinone compounds were identified as novel inhibitors of Zika virus (ZIKV) replication, with some analogues also showing potent activity against Dengue virus (DENV). nih.gov More recently, with the emergence of the COVID-19 pandemic, research has focused on the potential of quinazolinone derivatives against coronaviruses. One study reported on newly designed 2-aminoquinazolin-4(3H)-one derivatives that showed potent inhibitory effects on both SARS-CoV-2 and MERS-CoV with no cytotoxicity. nih.gov These findings highlight the versatility of the quinazolinone structure in the design of novel antiviral therapeutics.
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govresearchgate.net Several studies have investigated the potential of quinazolinone derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms.
One study evaluated a series of quinazolinone derivatives for their inhibitory activity against bovine and human carbonic anhydrase-II (bCA-II and hCA-II), finding that the compounds displayed moderate to significant inhibition. nih.govresearchgate.net Another research effort focused on 2-mercaptoquinazolin-4(3H)-one derivatives and found that they could effectively inhibit hCA isoforms I, II, IX, and XII. researchgate.nettandfonline.com The selectivity of these compounds for different isoforms is a key area of research, as isoform-specific inhibitors could offer more targeted therapeutic effects with fewer side effects. The results of these studies suggest that the quinazolinone scaffold can be a valuable template for the design of potent and selective carbonic anhydrase inhibitors.
Antimalarial Potential
The quinazolinone scaffold is a versatile heterocyclic structure that has been extensively investigated for a wide range of biological activities, including its potential as a source of new antimalarial agents. mdpi.commdpi.com Research has particularly focused on 2,3-disubstituted-4(3H)-quinazolinone derivatives, which have shown promising activity against malaria parasites. nih.govnih.gov These compounds represent a potential scaffold for the development of novel drugs to combat the global health challenge posed by malaria, especially in light of increasing resistance to existing therapies. nih.gov
A key area of investigation has been the synthesis and evaluation of 3-aryl-2-styryl substituted-4(3H)-quinazolinones. nih.gov In these derivatives, the presence of a substituted aryl group, such as the o-tolyl group, at the N-3 position of the quinazolinone ring is considered a critical determinant of biological activity. Structure-activity relationship (SAR) studies have indicated that substitutions on this aryl ring can significantly influence the compound's efficacy. nih.govresearchgate.net
In vivo studies using mice infected with the chloroquine-sensitive Plasmodium berghei ANKA strain have been conducted to assess the antimalarial potential of this class of compounds. The standard 4-day suppressive test is used to determine the percentage of parasitemia suppression. Research has demonstrated that derivatives with different aryl groups at the 3-position exhibit varying degrees of antimalarial activity. For instance, in one study, a derivative featuring a p-tolyl group at N-3 showed a high mean percentage suppression of parasitemia, indicating significant bioactivity. nih.govresearchgate.net The findings from studies on related compounds underscore the importance of the substitution pattern on the quinazolinone core for antimalarial efficacy.
**Table 1: In Vivo Antimalarial Activity of Selected 3-Aryl-2-styryl-4(3H)-quinazolinone Derivatives Against *P. berghei***
| Compound ID | Structure (Substituents) | Mean Parasitemia Suppression (%) |
|---|---|---|
| Compound A | 3-phenyl, 2-(4-nitrostyryl) | 58.42% |
| Compound B | 3-phenyl, 2-(4-chlorostyryl) | 60.11% |
| Compound C | 3-(p-tolyl), 2-(4-nitrostyryl) | 70.01% |
| Compound D | 3-(p-tolyl), 2-(4-chlorostyryl) | 74.18% |
Data sourced from studies on 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives, which are structural analogs of this compound. nih.govresearchgate.net
The data suggest that the nature of the aryl substituent at the 3-position, in combination with substitutions on the styryl moiety at the 2-position, plays a crucial role in the observed antimalarial activity. nih.govresearchgate.net Compounds with a p-tolyl group at N-3 demonstrated more pronounced activity compared to those with an unsubstituted phenyl ring, highlighting that methyl substitution on the C-3 aryl ring can be beneficial for antimalarial efficacy. nih.gov This provides a strong rationale for the investigation of compounds like this compound, which features a similar methyl-substituted aryl moiety.
Insecticidal Activity
Beyond their medicinal applications, quinazolinone derivatives have garnered significant attention in the field of agrochemistry for their potential as insecticides. mdpi.commdpi.comresearchgate.net The structural versatility of the quinazolinone ring system allows for modifications that can lead to potent activity against various insect pests, making it a "privileged structure" in the search for new crop protection agents. mdpi.com Research has explored different classes of quinazolinone derivatives for their efficacy against economically and medically important insects. researchgate.netconicet.gov.ar
One area of study has focused on the larvicidal properties of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones against mosquito vectors, such as Anopheles arabiensis, a primary carrier of malaria. conicet.gov.ar In this context, the substitution pattern on the aryl ring at the 2-position is a key factor influencing toxicity. Studies have revealed that the presence of halogen (chloro, fluoro, iodo) or other electron-withdrawing groups (cyano, trifluoromethoxy) on the 2-aryl moiety can enhance larvicidal activity. conicet.gov.ar For example, a derivative with a 4-chlorophenyl group at the 2-position was found to be particularly effective. conicet.gov.ar
**Table 2: Larvicidal Activity of Selected 2-Aryl-2,3-dihydroquinazolin-4(1H)-one Derivatives Against *Anopheles arabiensis***
| Compound ID | 2-Aryl Substituent | LC₅₀ (ppm) | LC₉₀ (ppm) |
|---|---|---|---|
| Compound 1 | 4-Methoxyphenyl | 11.83 | 24.39 |
| Compound 2 | 4-Cyanophenyl | 11.47 | 24.84 |
| Compound 3 | 4-Chlorophenyl | 9.77 | 20.33 |
| Compound 4 | 4-Fluorophenyl | 10.21 | 22.84 |
| Compound 5 | 3-Iodophenyl | 9.89 | 22.25 |
LC₅₀: Lethal concentration required to kill 50% of the larval population. LC₉₀: Lethal concentration required to kill 90% of the larval population. Data sourced from Govindasami et al. conicet.gov.ar
Other research has demonstrated the insecticidal potential of different quinazolinone analogs. For instance, a series of 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiols showed insecticidal activity against the adult blowfly, Chrysomyia albiceps, with some derivatives exhibiting potency comparable to the commercial insecticide malathion. researchgate.netresearchgate.net Furthermore, newly synthesized bis-quinazolin-4(3H)-one derivatives have been evaluated for their efficacy against the cotton leafworm, Spodoptera littoralis, indicating the broad applicability of this chemical class in pest control. researchgate.net The collective findings suggest that the quinazolinone scaffold, central to this compound, is a promising foundation for developing new insecticidal agents. conicet.gov.arsifisheriessciences.com
Mechanism of Action and Molecular Target Identification
Investigating Molecular Interactions and Binding Modes
The diverse pharmacological profile of 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one is a direct result of its specific binding modes with various key enzymes and receptors.
The anticonvulsant properties of quinazolinone derivatives are often attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Molecular docking studies of various 2,3-disubstituted quinazolin-4(3H)-ones have shown significant binding affinity to the GABA-A receptor. ijpsdronline.com These studies suggest that the quinazolinone scaffold can fit into the benzodiazepine (B76468) binding site of the receptor, acting as a positive allosteric modulator. This enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn suppresses seizure activity. The interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the receptor's binding pocket. nih.gov For instance, molecular docking analyses of a series of quinazolinone derivatives revealed docking scores ranging from -7.1 to -9.3 kcal/mol, indicating a strong binding affinity to the GABA-A receptor. ijpsdronline.com
The antimicrobial action of quinazolinone derivatives is linked to the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov This enzyme introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication. Quinazolinone-based compounds have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the energy-dependent DNA supercoiling process. researchgate.net This inhibition leads to the accumulation of double-stranded DNA breaks, arrest of the cell cycle, and ultimately bacterial cell death. nih.govsemanticscholar.org Studies on novel quinazolin-4(3H)-one derivatives have identified compounds with potent inhibitory activity against E. coli DNA gyrase, with IC50 values in the low micromolar range. semanticscholar.org Molecular docking studies have further elucidated the binding mode, showing interactions with the ATP-binding pocket of the GyrB subunit. nih.gov
Table 1: DNA Gyrase Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Derivative 4a | E. coli | 3.19 |
| Derivative 5a | E. coli | 4.17 |
| Derivative 5c | E. coli | 3.86 |
| Derivative 5d | E. coli | 3.52 |
Data sourced from studies on quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds. semanticscholar.org
The quinazoline (B50416) scaffold is a well-established pharmacophore for the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key players in cancer cell proliferation, survival, and angiogenesis. tbzmed.ac.ir Dysregulation of EGFR and VEGFR-2 signaling pathways is a hallmark of many cancers. tbzmed.ac.ir Several quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, demonstrating potent anticancer activity. nih.gov These compounds typically bind to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways. tbzmed.ac.ir For example, a series of new quinazoline sulfonamide conjugates showed potent inhibitory activity against both EGFR and VEGFR, with IC50 values in the nanomolar range. nih.gov
Table 2: EGFR and VEGFR-2 Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
|---|---|---|
| Derivative 15 | 0.0728 | 0.0523 |
| Erlotinib (Reference) | 0.045 | - |
Data from a study on new quinazoline sulfonamide derivatives. nih.gov
The anti-inflammatory effects of certain quinazolinone derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ijpda.org COX-2 is responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The selectivity of these inhibitors is attributed to their ability to bind to a larger, more accommodating active site in the COX-2 enzyme, which includes a side pocket not present in COX-1. nih.gov The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a measure of this selectivity. nih.gov
Table 3: COX-2 Inhibitory Activity and Selectivity of a Representative Thiazolylhydrazine Methyl Sulfonyl Analog
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 1 | >100 | 0.14 | >714.28 |
Data from a study on thiazolylhydrazine methyl sulfonyl analogs. nih.gov
Quinazolinone derivatives have also been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. nih.gov Inhibition of specific CA isoenzymes, such as CA IX and CA XII, which are overexpressed in many tumors and are associated with tumor progression and acidification of the tumor microenvironment, is a promising strategy for cancer therapy. nih.gov Studies on 2-substituted-mercapto-4(3H)-quinazolinone derivatives have demonstrated potent and selective inhibition against these tumor-associated isoforms. researchgate.net The inhibitory activity is typically measured by the inhibition constant (Ki).
Table 4: Carbonic Anhydrase Inhibition Profile of Representative Quinazolinone Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
|---|---|---|---|---|
| Derivative 3 | - | 10.8 | - | 5.4 |
| Derivative 10 | - | 15.2 | 10.5 | 6.8 |
| Derivative 11 | - | 25.6 | 12.3 | 7.2 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data from a study on Schiff's bases based on a quinazoline scaffold. researchgate.net
Cellular and Biochemical Pathway Analysis
The molecular interactions described above translate into significant effects on various cellular and biochemical pathways.
Inhibition of EGFR and VEGFR-2 by quinazolinone derivatives disrupts critical signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. semanticscholar.org Blockage of these pathways ultimately leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells. mdpi.com Specifically, EGFR inhibition can cause cell cycle arrest in the G1 phase. mdpi.com
The inhibition of DNA gyrase in bacteria leads to the accumulation of DNA damage. nih.gov This triggers a cascade of events, including the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals, which contribute to oxidative damage to DNA, proteins, and lipids, ultimately leading to bacterial cell death. nih.gov
The modulation of the GABA-A receptor by quinazolinone compounds enhances inhibitory neurotransmission in the central nervous system, leading to a stabilization of neuronal membranes and a reduction in neuronal excitability, which is the underlying mechanism for their anticonvulsant effects.
Inhibition of COX-2 by these compounds reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation, thereby mitigating the inflammatory response.
Finally, the inhibition of tumor-associated carbonic anhydrase isoenzymes IX and XII can lead to an increase in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis and enhance the efficacy of conventional cancer therapies.
Signaling Pathway Modulation in Cancer Cells
Quinazolin-4(3H)-one derivatives are well-documented for their anticancer properties, which are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Several members of this chemical class have been identified as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.
Extensive research on 2-aryl-quinazolin-4(3H)-ones has demonstrated their capacity to inhibit multiple tyrosine kinases involved in cancer progression. nih.gov For instance, various derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov Inhibition of these kinases can disrupt downstream signaling cascades, such as the PI3K-Akt and MAPK pathways, which are critical for tumor growth and survival.
Furthermore, some quinazolin-4(3H)-one derivatives have been found to target Cyclin-Dependent Kinases (CDKs), like CDK2, which are essential for cell cycle progression. nih.gov By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from dividing. Another identified mechanism of action for certain quinazolinones is the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis (programmed cell death). The position of substituents on the 2-aryl ring has been shown to influence the cytotoxic and tubulin polymerization inhibitory activity. nih.gov
While direct evidence for this compound is not available, the established mechanisms for its structural analogs suggest that it may also function as a kinase or tubulin polymerization inhibitor. The ortho-tolyl group's steric and electronic properties would likely influence its binding affinity and selectivity for specific biological targets.
Table 1: Investigated Kinase Targets of Quinazolin-4(3H)-one Derivatives
| Kinase Target | Function in Cancer | Reference |
|---|---|---|
| EGFR | Promotes cell proliferation and survival | nih.gov |
| HER2 | Promotes cell proliferation in breast and other cancers | nih.gov |
| VEGFR2 | Promotes angiogenesis (formation of new blood vessels) | nih.gov |
Impact on Microbial Growth and Replication Processes
In addition to their anticancer effects, quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities. While specific studies on this compound are lacking, research on related compounds provides insights into their potential antibacterial and antifungal mechanisms.
The antibacterial activity of various 3-amino-2-substituted quinazolin-4(3H)-ones has been reported against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. researchgate.net The mechanism of action is believed to involve the inhibition of essential microbial enzymes. One of the proposed targets for some quinazolinone derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.
The structure-activity relationship of these compounds indicates that the nature of the substituent at the 2-position significantly influences their antimicrobial potency. For example, the introduction of different aryl or alkyl groups can modulate the compound's ability to penetrate the bacterial cell wall and interact with its molecular target.
Table 2: Examples of Antimicrobial Activity of 3-Amino-2-Substituted Quinazolin-4(3H)-one Derivatives
| Compound Derivative | Tested Microorganisms | Potential Mechanism | Reference |
|---|---|---|---|
| 3-Amino-2-methyl-quinazolin-4(3H)-one derivatives | S. aureus, E. coli, P. mirabilis | Not specified | researchgate.net |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus, Bacillus species, E. coli, Klebsiella pneumoniae | Not specified | mdpi.com |
Identification of Specific Biological Targets for this compound
The precise biological targets of this compound have not been explicitly identified in the current scientific literature. However, based on the extensive research conducted on the broader class of 2-aryl-quinazolin-4(3H)-ones, several potential targets can be inferred.
As discussed, protein kinases represent a major class of targets for these compounds. The substitution on the 2-aryl ring is a key determinant of kinase inhibitory activity and selectivity. nih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against kinases such as EGFR, VEGFR-2, HER2, or CDKs.
Tubulin is another well-established target for quinazolinone derivatives. nih.gov The ability of these compounds to inhibit tubulin polymerization and induce cell cycle arrest makes it a strong candidate target for this compound.
In the context of antimicrobial activity, bacterial DNA gyrase is a likely target. mdpi.com Furthermore, other enzymes have been identified as targets for some quinazolinone derivatives, including carbonic anhydrase and tyrosinase , suggesting that the biological activities of this scaffold are diverse. tandfonline.comnih.gov
To definitively identify the specific biological targets of this compound, further experimental studies, such as enzymatic assays, binding studies, and molecular modeling, are required. These investigations would be crucial in elucidating its precise mechanism of action and paving the way for its potential development as a therapeutic agent.
Computational and Molecular Modeling Analyses of this compound and Its Analogs
Computational chemistry and molecular modeling have become indispensable tools in the field of medicinal chemistry for understanding the properties of molecules and their interactions with biological targets. While specific computational studies on this compound are not extensively detailed in publicly available literature, the broader class of quinazolin-4(3H)-one derivatives has been the subject of numerous modeling investigations. These studies provide a framework for predicting the behavior of this compound and guiding the design of new, more potent derivatives.
Pharmacokinetic and Pharmacodynamic Considerations in Pre Clinical Development
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
In vitro ADME studies are fundamental in early drug discovery to screen compounds and identify potential liabilities. These assays provide initial insights into a compound's likely pharmacokinetic behavior in a living system.
Membrane Permeability and Transport Studies
The ability of a drug to pass through biological membranes is a critical determinant of its oral absorption and distribution to target tissues. For 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one, membrane permeability would typically be assessed using cell-based assays, such as the Caco-2 permeability assay. This model utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium. The rate at which the compound crosses this monolayer provides an estimate of its intestinal absorption.
No specific experimental data on the membrane permeability of this compound is currently available in the reviewed literature.
Metabolic Stability in Hepatic Microsomes
The metabolic stability of a compound provides an indication of its susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver. wuxiapptec.com This is a key factor influencing a drug's half-life and bioavailability. The standard in vitro method involves incubating this compound with liver microsomes, which are subcellular fractions containing a high concentration of phase I enzymes like cytochrome P450s. springernature.comnih.gov By measuring the decrease in the concentration of the parent compound over time, its intrinsic clearance can be calculated. researchgate.net
Table 1: Illustrative Data Table for Metabolic Stability of a Hypothetical Quinazolinone Compound
| Parameter | Value |
| Test Compound | This compound |
| Microsome Source | Human Liver Microsomes |
| Incubation Time (min) | 0, 15, 30, 60 |
| % Parent Compound Remaining at 60 min | Data Not Available |
| Half-life (t½, min) | Data Not Available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available |
Specific data regarding the metabolic stability of this compound in hepatic microsomes has not been reported in the available literature.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. The plasma protein binding of this compound would be determined using techniques like equilibrium dialysis or ultrafiltration.
Currently, there is no published experimental data on the plasma protein binding of this compound.
In Vivo Pharmacokinetic Profiling in Animal Models
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism. These studies provide crucial information on bioavailability, tissue distribution, and clearance mechanisms.
Absorption and Bioavailability Studies
To assess the oral absorption and bioavailability of this compound, the compound would be administered to animal models, such as rats or mice, through both oral and intravenous routes. nih.gov Plasma samples would be collected at various time points and the concentration of the compound measured. By comparing the area under the plasma concentration-time curve (AUC) from oral and intravenous administration, the absolute bioavailability can be calculated.
No in vivo absorption or bioavailability data for this compound is currently available in the scientific literature.
Tissue Distribution and Clearance Rates
Understanding where a compound distributes in the body is essential for assessing its potential efficacy and toxicity. researchgate.net Following administration of this compound to animal models, various tissues (e.g., liver, kidney, lung, brain) would be collected at different time points to determine the concentration of the compound. This data helps to identify potential target organs and tissues where the drug may accumulate. The clearance rate, which describes the volume of plasma cleared of the drug per unit time, would also be determined from the plasma concentration data.
Table 2: Illustrative Data Table for Tissue Distribution of a Hypothetical Quinazolinone Compound in Rats
| Tissue | Concentration (ng/g) at 2h post-dose |
| Liver | Data Not Available |
| Kidney | Data Not Available |
| Lung | Data Not Available |
| Spleen | Data Not Available |
| Heart | Data Not Available |
| Brain | Data Not Available |
Specific research findings on the tissue distribution and clearance rates of this compound in any animal model have not been reported in the available scientific literature.
Metabolic Fate and Excretion Pathways
Detailed in vivo studies elucidating the metabolic fate and excretion pathways of this compound have not been reported in the reviewed scientific literature. Standard preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which are crucial for understanding how a compound is processed by a living organism, are not publicly available for this specific molecule. Such studies would typically involve administering the compound to animal models to identify major metabolites, determine the primary routes of elimination (e.g., urine, feces), and calculate the rate of excretion. Without these studies, any discussion on its metabolic stability, potential for drug-drug interactions, or primary clearance mechanisms would be purely speculative.
Pharmacodynamic Markers and Efficacy in Animal Models
Similarly, there is a lack of published research detailing the pharmacodynamic markers and efficacy of this compound in animal models. While related quinazolinone compounds have been investigated for a wide range of biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—no specific in vivo efficacy data for this compound could be located. Consequently, information on relevant pharmacodynamic biomarkers that could be used to measure its biological effect in a dose-dependent manner is also absent. Establishing efficacy in relevant animal disease models is a critical step in the preclinical development of any potential therapeutic agent, and this information is not currently available for this compound.
Future Directions and Research Perspectives
Design of Novel 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one Analogues with Enhanced Potency and Selectivity
The design of novel analogues of this compound is a critical step towards improving its therapeutic index. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to identify key structural motifs that govern potency and selectivity. nih.gov Modifications can be systematically introduced at various positions of the quinazolinone core and the o-tolyl substituent to probe their effects on biological activity.
Key strategies for analogue design include:
Substitution on the Quinazolinone Ring: The introduction of different substituents on the benzene (B151609) ring of the quinazolinone nucleus can significantly modulate activity. For instance, the incorporation of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets. Halogenation, particularly at the 6- and 8-positions, has been shown to enhance the biological activities of some quinazolinone derivatives. mdpi.com
Modification of the o-Tolyl Group: The ortho-tolyl group offers another site for chemical modification. Altering the position of the methyl group to para or meta, or replacing it with other alkyl or aryl groups, could lead to analogues with improved binding affinity and selectivity for their target.
Derivatization of the 3-Amino Group: The 3-amino group is a key functional handle for derivatization. It can be acylated, alkylated, or converted to Schiff bases to generate a library of new compounds with potentially enhanced pharmacological profiles.
The following table outlines potential modifications and their rationale:
| Modification Site | Proposed Modification | Rationale for Enhanced Activity |
| Quinazolinone Ring (Position 6, 7, 8) | Introduction of halogens (F, Cl, Br), nitro groups, or methoxy groups. | To modulate electronic properties, lipophilicity, and metabolic stability, potentially leading to improved target engagement and pharmacokinetic profiles. |
| o-Tolyl Group | Isomeric variations (m-tolyl, p-tolyl), substitution with other functional groups (e.g., hydroxyl, trifluoromethyl). | To explore the spatial and electronic requirements of the binding pocket and optimize van der Waals and hydrophobic interactions. |
| 3-Amino Group | Acylation with various acid chlorides, formation of Schiff bases with different aldehydes. | To introduce new hydrogen bond donors/acceptors and steric bulk, which can fine-tune binding affinity and selectivity. |
Combination Therapies and Synergistic Effects
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better treatment outcomes and circumvent drug resistance. Investigating the synergistic effects of this compound with existing therapeutic agents is a promising avenue of research. The rationale behind this approach is that targeting multiple pathways simultaneously can lead to a more profound and durable therapeutic response.
Potential combination strategies could involve pairing this compound with:
Standard Chemotherapeutic Agents: Combining this compound with established cytotoxic drugs could enhance their efficacy by sensitizing cancer cells to their effects or by inhibiting pathways that contribute to drug resistance.
Targeted Therapies: For diseases driven by specific molecular aberrations, combining this compound with targeted agents, such as tyrosine kinase inhibitors, could result in synergistic anti-proliferative effects. nih.gov
Immunotherapies: Exploring the potential of this compound to modulate the tumor microenvironment could open up possibilities for combination with immune checkpoint inhibitors, potentially enhancing the anti-tumor immune response.
Pre-clinical studies, such as in vitro cell-based assays and in vivo animal models, would be essential to evaluate the efficacy and safety of these combination regimens and to elucidate the underlying mechanisms of any observed synergistic interactions.
Exploration of New Therapeutic Applications for the Compound
The diverse biological activities reported for the quinazolinone scaffold suggest that this compound may have therapeutic potential beyond its initially identified applications. nih.govnih.gov A systematic exploration of its pharmacological profile could uncover novel therapeutic uses.
High-throughput screening (HTS) of the compound against a broad panel of biological targets and disease models would be a valuable approach to identify new activities. Potential new therapeutic areas to investigate include:
Neurodegenerative Diseases: Some quinazolinone derivatives have shown neuroprotective properties, suggesting a potential role in conditions like Alzheimer's or Parkinson's disease. mdpi.com
Infectious Diseases: The quinazolinone core is present in several antimicrobial agents, indicating that this compound and its analogues could be explored for their antibacterial, antifungal, or antiviral activities. researchgate.net
Inflammatory Disorders: Given the anti-inflammatory properties of some quinazolinones, this compound could be investigated for its potential in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. nih.gov
The following table summarizes potential new therapeutic applications and the rationale for their exploration:
| Potential Therapeutic Area | Rationale |
| Neurodegenerative Diseases | Reports of neuroprotective effects in other quinazolinone derivatives. |
| Infectious Diseases | The quinazolinone scaffold is a known pharmacophore in antimicrobial agents. |
| Inflammatory Disorders | Documented anti-inflammatory activity of related quinazolinone compounds. |
Advanced Pre-clinical Studies for Lead Optimization and Candidate Selection
Once promising analogues with enhanced potency and selectivity have been identified, they must undergo rigorous pre-clinical evaluation to assess their potential as drug candidates. This phase of research is crucial for identifying a lead compound with an optimal balance of efficacy, safety, and pharmacokinetic properties.
Advanced pre-clinical studies would typically include:
In-depth Pharmacokinetic Profiling: This involves determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates. Favorable pharmacokinetic characteristics, such as good oral bioavailability and a suitable half-life, are essential for a successful drug.
Toxicology and Safety Pharmacology Studies: Comprehensive toxicology studies are necessary to identify any potential adverse effects of the compound. Safety pharmacology studies assess the effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.
Efficacy Studies in Relevant Animal Models: The therapeutic efficacy of the lead candidates must be demonstrated in animal models that accurately mimic the human disease. These studies provide crucial proof-of-concept data and help to establish a potential therapeutic dose range.
The successful completion of these advanced pre-clinical studies is a prerequisite for the selection of a clinical candidate to be advanced into human trials. The data generated during this phase are compiled into an Investigational New Drug (IND) application for submission to regulatory authorities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Amino-2-(o-tolyl)quinazolin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via two primary methods:
- Conventional Heating : Involves refluxing anthranilic acid with substituted benzoyl chloride in pyridine, followed by cyclization with hydrazine hydrate. This method typically requires ~10 hours but achieves moderate yields (~79%) .
- Microwave-Assisted Synthesis : Using 800W microwave irradiation for 5 minutes significantly reduces reaction time while improving yield to ~87%. This method enhances reaction efficiency by promoting rapid intramolecular cyclization .
- Key Data : Table 1 in compares yields and reaction times for both methods.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : - and -NMR in DMSO- confirm the quinazolinone core and substituent positions. For example, aromatic protons appear as multiplets in δ 7.2–8.2 ppm, while the amino group resonates at δ 5.8–6.2 ppm .
- IR : Stretching vibrations at ~3200 cm (N–H) and ~1680 cm (C=O) validate functional groups .
Q. What preliminary biological assays are suitable for evaluating activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria or fungi. Derivatives with electron-withdrawing substituents (e.g., halogens) often show enhanced activity .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) can identify anti-proliferative effects. Substituents like phenoxymethyl groups may modulate potency .
Advanced Research Questions
Q. How to design derivatives for targeting enzymes like mPGES-1 or NF-κB?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at the 2- and 3-positions of the quinazolinone core. For example:
- Anti-inflammatory Targets : 2-Aryl groups (e.g., morpholinyl-thiophene) enhance mPGES-1 inhibition by mimicking arachidonic acid’s structure .
- Anticancer Activity : 3-Aminoalkyl chains improve solubility and interaction with DNA topoisomerases .
- Synthetic Routes : Condensation with aldehydes (e.g., benzaldehyde) forms Schiff bases, which can be reduced to secondary amines for further functionalization .
Q. How do computational methods aid in predicting biological activity?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock to simulate binding to targets (e.g., COX-2 or GABA receptors). For example, methaqualone analogs (e.g., 3-(o-tolyl) derivatives) show affinity for GABA via hydrophobic interactions .
- ADME Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
Q. How to resolve contradictions in reported synthetic yields or biological data?
- Methodological Answer :
- Reaction Optimization : Vary solvents (e.g., DMF vs. pyridine) or catalysts (e.g., p-TSA) to address discrepancies in cyclization efficiency .
- Biological Replicates : Conduct dose-response curves (IC) in triplicate to validate antimicrobial or cytotoxic activity. For example, 6-iodo derivatives may show variable potency due to solubility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
